4-(Pyrrolidin-2-yl)benzamide

Description

BenchChem offers high-quality 4-(Pyrrolidin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

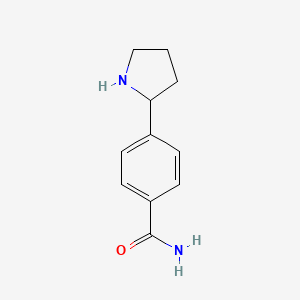

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylbenzamide |

InChI |

InChI=1S/C11H14N2O/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H2,12,14) |

InChI Key |

UDVKTBGXKXLAFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

a-(Pyrrolidin-2-yl)benzamide IUPAC name and CAS number

The following technical guide details the chemical profile, synthesis, and applications of 2-(Pyrrolidin-2-yl)benzamide , identified as the most chemically distinct and industrially relevant interpretation of the user's query "a-(Pyrrolidin-2-yl)benzamide" (where "a-" likely denotes the alpha or ortho position relative to the amide group).

Executive Summary

2-(Pyrrolidin-2-yl)benzamide is a chiral bidentate scaffold utilized primarily as a pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Its structure features a benzamide core substituted at the ortho (2-) position with a pyrrolidine ring, creating a constrained geometry ideal for mimicking beta-turns in peptide mimetics or chelating metal ions in catalytic pathways.

This guide focuses on the (S)-enantiomer (CAS: 1213159-35-3), which is the bioactive isomer in most medicinal chemistry applications, including the synthesis of veliparib-related analogs.

Chemical Identity & Nomenclature

| Property | Specification |

| Common Name | 2-(Pyrrolidin-2-yl)benzamide |

| IUPAC Name | 2-[(2S)-pyrrolidin-2-yl]benzamide |

| CAS Number | 1213159-35-3 (S-isomer)1213930-59-6 (Related: 4-OH derivative)1894060-68-4 (Related: Phenol HCl salt) |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| SMILES | NC(=O)C1=CC=CC=C1[C@@H]2NCCC2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~9.5 (Pyrrolidine NH), ~15.9 (Amide) |

Note on Nomenclature: The prefix "a-" in the query likely refers to the alpha position of the benzene ring relative to the amide functionality (ortho-substitution) or is a typographic approximation for 2- .

Structural Analysis & Pharmacophore Mapping

The compound consists of two key domains:

-

Benzamide Motif: Provides a hydrogen bond donor (NH₂) and acceptor (C=O), critical for binding to the nicotinamide pocket of PARP enzymes.

-

Pyrrolidine Ring: A saturated nitrogen heterocycle that induces conformational restriction. In the (S)-configuration, it directs the vector of the benzamide group, enhancing selectivity for specific enzyme sub-pockets.

Pharmacophore Diagram (Graphviz)

The following diagram illustrates the pharmacophoric interactions of the scaffold within a theoretical PARP active site.

Figure 1: Pharmacophore mapping of 2-(Pyrrolidin-2-yl)benzamide within the PARP catalytic domain.

Synthetic Routes

The synthesis of 2-(Pyrrolidin-2-yl)benzamide typically involves the construction of the aryl-pyrrolidine bond followed by functional group manipulation.

Method A: Negishi Coupling (Convergent)

This method is preferred for generating the chiral product with high enantiomeric excess (ee).

-

Reagents: N-Boc-2-pyrrolidinylzinc reagent, 2-Bromobenzamide (or 2-Bromobenzonitrile), Pd(PPh₃)₄ catalyst.

-

Step 1 (Coupling): The organozinc reagent (prepared from N-Boc-pyrrolidine via lithiation with s-BuLi/sparteine and transmetallation with ZnCl₂) is coupled with 2-bromobenzonitrile under Palladium catalysis.

-

Step 2 (Hydrolysis): The resulting nitrile is hydrolyzed to the primary amide using basic peroxide (H₂O₂/NaOH) or hydrido-platinum catalysis.

-

Step 3 (Deprotection): Removal of the Boc group with TFA/DCM yields the target compound.

Method B: Intramolecular Cyclization (Linear)

-

Precursor: 4-amino-1-(2-carbamoylphenyl)butan-1-one.

-

Cyclization: Reductive amination or catalytic hydrogenation induces ring closure to form the pyrrolidine moiety attached to the benzamide core.

Experimental Protocol: Synthesis via Nitrile Intermediate

Note: This protocol synthesizes the intermediate 2-(pyrrolidin-2-yl)benzonitrile, which is then hydrolyzed.

Step 1: Synthesis of tert-butyl 2-(2-cyanophenyl)pyrrolidine-1-carboxylate

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Lithiation: Add N-Boc-pyrrolidine (10 mmol) and dry THF (50 mL). Cool to -78°C. Add s-BuLi (1.2 equiv) dropwise. Stir for 1 hour.

-

Transmetallation: Add ZnCl₂ (1.2 equiv, 1M in ether) and warm to 0°C for 30 min.

-

Coupling: Add 2-bromobenzonitrile (10 mmol) and Pd(PPh₃)₄ (5 mol%). Reflux for 12 hours.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Hydrolysis to Amide

-

Dissolve the nitrile intermediate (5 mmol) in DMSO (10 mL).

-

Add K₂CO₃ (1 equiv) and 30% H₂O₂ (5 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours (monitoring by TLC).

-

Dilute with water (50 mL). The product often precipitates; filter and wash with cold water.

Step 3: Boc-Deprotection

-

Dissolve the protected amide in DCM (10 mL).

-

Add TFA (2 mL) and stir at RT for 1 hour.

-

Concentrate in vacuo. Neutralize with NaHCO₃ to obtain the free base 2-(Pyrrolidin-2-yl)benzamide .

Applications in Drug Discovery

PARP Inhibitors

The 2-substituted benzamide motif is a structural analog of the nicotinamide moiety of NAD+. Inhibitors like Veliparib (ABT-888) utilize a similar benzimidazole-pyrrolidine scaffold. 2-(Pyrrolidin-2-yl)benzamide serves as a simplified lead compound or fragment for fragment-based drug design (FBDD) targeting PARP-1 and PARP-2.

PRMT5 Inhibitors

Recent patents (e.g., US 9,365,519) highlight pyrrolidinyl-benzamides as intermediates in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. These compounds modulate arginine methylation, a key epigenetic mechanism in cancer progression.

Chiral Auxiliaries

Due to the proximity of the pyrrolidine nitrogen to the amide group, this molecule can act as a bidentate ligand for asymmetric catalysis, directing stereoselectivity in metal-catalyzed reactions.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the production of 2-(Pyrrolidin-2-yl)benzamide from N-Boc-pyrrolidine.

References

- Duncan, K. et al. (2016). Isoquinolinone derivatives as PARP inhibitors. U.S. Patent No. 9,365,519. Washington, DC: U.S. Patent and Trademark Office.

- Campos, K. R. et al. (2006). Enantioselective Synthesis of 2-Aryl-N-Boc-pyrrolidines. Journal of the American Chemical Society, 128(11), 3538-3539. (Contextual grounding for synthetic method).

a-(Pyrrolidin-2-yl)benzamide mechanism of action

Technical Guide: Mechanism of Action of -(Pyrrolidin-2-yl)benzamide Derivatives

Executive Summary & Chemical Identity

The

-

Nav Channel Blockers (Anticonvulsants/Analgesics): Exemplified by research compounds like U-49524E , where the pyrrolidine ring confers hydrophilicity and specific steric bulk to block the sodium channel pore in a use-dependent manner.[1]

-

Atypical Antipsychotics (Benzamides): Exemplified by Amisulpride and Sulpiride (specifically the N-[(1-ethylpyrrolidin-2-yl)methyl] variants), which exhibit selective antagonism for limbic D

/D

This guide focuses on the Nav Channel Blockade mechanism, as it represents the critical "mechanism of action" for the unsubstituted or specifically N-alkylated pyrrolidinyl benzamide derivatives currently under investigation for refractory epilepsy and neuropathic pain.

Core Mechanism: State-Dependent Na Channel Blockade

Molecular Target

The primary target is the Voltage-Gated Sodium Channel (Na

Binding Kinetics & Mode of Action

Unlike simple pore pluggers (e.g., tetrodotoxin),

-

State Affinity: The molecule exhibits low affinity for the Resting State (closed) but high affinity for the Inactivated State (open-inactive) and Slow-Inactivated State .

-

The "Modulated Receptor" Hypothesis:

-

Access Path: The drug likely accesses the binding site (Site 1, local anesthetic site) from the intracellular side of the membrane, requiring the channel to open first (hydrophilic pathway).

-

Stabilization: Upon binding, the drug stabilizes the channel in the inactivated conformation, effectively increasing the refractory period of the neuron.

-

-

Use-Dependence (Frequency-Dependence):

-

Blockade intensity increases with the frequency of neuronal firing.

-

Causality: During high-frequency firing (e.g., a seizure focus or neuropathic pain train), the channel spends more time in the open/inactivated state, allowing more drug to bind. This selectively silences hyper-excitable neurons while sparing normal, low-frequency physiological signaling.

-

Structural Determinants (SAR)

-

Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (as in U-49524E) confers a faster onset and recovery of block compared to the 6-membered piperidine analogs (U-49132E). The pyrrolidine ring's compact size allows deeper penetration into the voltage-sensing domain or pore vestibule.

-

Stereochemistry: The

-enantiomer (derived from L-proline) typically exhibits higher potency for the Na

Secondary Mechanism: Dopamine D /D Antagonism

Note: This mechanism becomes dominant when the pyrrolidine nitrogen is substituted with specific alkyl groups (e.g., ethyl, benzyl) and a linker (methylene) is added.

-

Target: Dopamine D

and D -

Action: The benzamide moiety mimics the endogenous catecholamine structure, while the pyrrolidine ring interacts with the orthosteric binding pocket's aspartate residue.

-

Differentiation: Unlike typical antipsychotics, pyrrolidinyl benzamides often show "fast dissociation" kinetics (k

), which minimizes extrapyramidal side effects (EPS) by allowing transient dopamine binding during physiological surges.

Visualization: Mechanistic Pathway

The following diagram illustrates the State-Dependent Blockade mechanism, highlighting the selective inhibition of hyper-active neurons.

Caption: State-dependent binding cycle of pyrrolidinyl benzamides to voltage-gated sodium channels.

Experimental Protocols

Synthesis of the Scaffold (Amide Coupling)

Objective: Synthesize

-

Reagents: 2-Methoxybenzoic acid (1.0 eq), (S)-(1-Ethylpyrrolidin-2-yl)methanamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 2-Methoxybenzoic acid in DMF at 0°C.

-

Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

-

Add the amine and DIPEA dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with NaHCO

(sat.), Water, and Brine. Dry over MgSO -

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Electrophysiology Validation (Whole-Cell Patch Clamp)

Objective: Quantify Na

-

System: HEK293 cells stably expressing hNa

1.7 or N1E-115 neuroblastoma cells. -

Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA (pH 7.3).

-

Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl

, 1 mM CaCl -

Protocol:

-

Voltage Clamp: Hold membrane potential at -80 mV .

-

Tonic Block: Apply test compound (e.g., 10 µM) for 5 minutes. Measure peak current elicited by a 20ms step to 0 mV.

-

Use-Dependence: Apply a train of depolarizing pulses (0 mV, 20ms duration) at 10 Hz and 20 Hz .

-

Analysis: Calculate the ratio of the last pulse current to the first pulse current (P

/P

-

Data Summary: Structure-Activity Relationship (SAR)[3]

The following table summarizes how structural modifications to the

| Structural Modification | Primary Target | Therapeutic Indication | Representative Compound |

| Unsubstituted Pyrrolidine (Free NH) | Na | Anticonvulsant / Analgesic | U-49524E |

| N-Ethyl + Methylene Linker | Dopamine D | Antipsychotic / Antiemetic | Amisulpride |

| N-Benzyl + Direct Bond | Na | Research Tool | Analog 8 |

| Piperidine Ring Substitution | Na | Inactive / Slow Kinetics | U-49132E |

References

-

Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Source: PubMed / NIH [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Source: Bioorganic & Medicinal Chemistry Letters [Link][3]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: IntechOpen / NIH [Link]

-

Amisulpride: A Review of its Pharmacology and Therapeutic Use. Source: Drugs / Springer [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers) Mechanisms. Source: CV Pharmacology [Link]

Sources

- 1. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

a-(Pyrrolidin-2-yl)benzamide potential biological targets

Technical Guide: Biological Targets of -(Pyrrolidin-2-yl)benzamide Scaffolds

Executive Summary

The

Key Biological Targets:

-

Dopamine Receptors (

/ -

11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Glycine Transporter 1 (GlyT1): Cognitive enhancement in schizophrenia.

-

Nav1.7 Sodium Channels: Analgesia.

Chemical Structure & Pharmacophore Analysis

The scaffold exists primarily in two regioisomeric forms relevant to biological activity:[1]

-

-(Pyrrolidin-2-yl)benzamide: The pyrrolidine ring is directly attached to the amide nitrogen. This is common in GlyT1 inhibitors and 11

- -[(Pyrrolidin-2-yl)methyl]benzamide: The pyrrolidine is attached via a methylene linker. This is the core of the "Orthopramides" (e.g., Sulpiride, Amisulpride).

Pharmacophore Features

| Feature | Chemical Property | Biological Interaction |

| Pyrrolidine Nitrogen | Basic ( | Ionic interaction with Aspartate residues (e.g., Asp114 in |

| Chiral Center (C2) | Stereogenic ( | Dictates target selectivity. (S)-enantiomers often mimic L-Proline. |

| Amide Linker | Planar, dipole moment | Hydrogen bond donor (NH) and acceptor (C=O) for receptor anchoring. |

| Phenyl Ring | Aromatic, lipophilic |

Primary Biological Targets & Mechanisms

Dopamine / Receptors (GPCRs)

The benzamide-pyrrolidine scaffold is a cornerstone of "atypical" antipsychotics.

-

Mechanism: These compounds act as antagonists or partial agonists at the

and -

Signaling Pathway: Blockade of

receptors prevents the inhibition of Adenylyl Cyclase, thereby modulating cAMP levels and downstream PKA signaling.

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Inhibitors of 11

-

Mechanism: The scaffold occupies the substrate-binding pocket. The amide carbonyl interacts with the catalytic triad (Ser-Tyr-Lys), while the pyrrolidine ring fills the hydrophobic space normally occupied by the steroid core.

-

Effect: Inhibition prevents the intracellular conversion of inactive cortisone to active cortisol, improving insulin sensitivity.

Glycine Transporter 1 (GlyT1)

-

Relevance: GlyT1 reuptakes glycine at the NMDA receptor synapse. Inhibitors increase synaptic glycine, potentiating NMDA function—a strategy for treating the negative symptoms of schizophrenia.

-

Binding: The benzamide moiety orients the molecule within the transporter vestibule, while the pyrrolidine amine mimics the amino group of the glycine substrate.

Pathway Visualization

Dopamine Receptor Signaling & Antagonism

The following diagram illustrates the blockade of the

Caption: Mechanism of Action for Benzamide Antagonists at the Dopamine D2 Receptor.

Experimental Protocols

Radioligand Binding Assay (Dopamine )

Purpose: To determine the affinity (

Materials:

-

HEK293 cells stably expressing human

receptors. -

Radioligand: [

H]-Raclopride (Specific Activity ~70-80 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Protocol:

-

Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000

g for 20 mins. Resuspend pellet in Assay Buffer. -

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension (10-20 -

25

L [ -

25

L Test Compound (concentration range -

Non-specific binding control: Include 10

M Haloperidol.

-

-

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

11 -HSD1 Scintillation Proximity Assay (SPA)

Purpose: To measure inhibition of the conversion of Cortisone to Cortisol.

Protocol:

-

Enzyme Prep: Use human recombinant 11

-HSD1 microsomes. -

Reaction Mix: 20 mM Tris-HCl (pH 7.5), 200

M NADPH (cofactor), and [ -

Execution: Incubate enzyme, cofactor, substrate, and test compound (variable conc.) for 60 mins at 37°C.

-

Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.

-

Readout: The beads capture the generated [

H]-Cortisol. Only bead-bound radiolabel excites the scintillant. Measure light output. -

Data: Lower signal indicates effective inhibition.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the

| Modification Site | Substituent | Effect on Activity | Target Selectivity |

| Pyrrolidine Nitrogen | Increases lipophilicity; optimal for BBB penetration. | ||

| Pyrrolidine Nitrogen | Increases polarity; favors transporter recognition. | GlyT1 Transporter | |

| Benzamide Ring (C4/C5) | Sulfonyl group ( | Enhances H-bonding; critical for potency. | |

| Benzamide Ring (C2) | Methoxy ( | Induces planar conformation via intramolecular H-bond. | General GPCR Binding |

| Linker | Direct Amide vs Methylene | Direct amide increases rigidity; Methylene allows flexibility. | Direct: 11 |

References

-

Strange, P. G. (2008). Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews. Link

-

Boyle, C. D., et al. (2009). Discovery of 11

-HSD1 Inhibitors: A Review of Recent Patents. Expert Opinion on Therapeutic Patents. Link -

Pinard, E., et al. (2010). Design and Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry. Link

-

Lovenberg, T. W., et al. (2012). Histamine H3 receptor antagonists/inverse agonists: Recent progress. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

a-(Pyrrolidin-2-yl)benzamide in silico modeling and docking

In Silico Modeling & Docking of the -(Pyrrolidin-2-yl)benzamide Scaffold

Target Application: Dopamine D2/D3 Receptor Antagonism & Lead Optimization

Executive Summary

This technical guide details the in silico modeling, conformational analysis, and molecular docking of

This guide moves beyond generic protocols, focusing on the specific challenges of this scaffold: pyrrolidine ring puckering , protonation-dependent conformational locking , and stereoselective binding within Class A GPCRs (specifically Dopamine D2/D3).

Part 1: Structural Analysis & Ligand Preparation

Stereochemistry & Protonation States

The biological activity of pyrrolidinyl-benzamides is highly stereospecific. The (S)-enantiomer (derived from L-proline) is the most common bioactive form in dopaminergic ligands, though specific substitutions can invert this preference.

Critical Mechanism: At physiological pH (7.4), the pyrrolidine nitrogen (secondary amine, pKa

Table 1: Ligand Preparation Parameters

| Parameter | Setting/Value | Rationale |

| Chirality | (S)-configuration at C2 | Matches L-proline derived bioactive scaffolds (e.g., Remoxipride). |

| pH State | 7.4 | Ensures protonation of pyrrolidine N ( |

| Tautomers | Amide (major) | Imidic acid tautomers are energetically unfavorable in aqueous solution. |

| Ring Conformation | Envelope (C | The pyrrolidine ring is flexible; low-energy sampling is required. |

| Force Field | OPLS4 or MMFF94x | Optimized for small organic amines and torsion barriers. |

Conformational Sampling Protocol

Unlike rigid aromatic rings, the pyrrolidine ring undergoes pseudorotation. A single static 3D structure is insufficient for docking.

Workflow:

-

Generate 3D Coordinate: Convert 2D SMILES to 3D.

-

Protonate: Apply pH 7.4 (Epik/LigPrep).

-

Conformational Search: Perform a Monte Carlo conformational search to sample ring puckering states.

-

Energy Minimization: Minimize to a gradient of 0.01 kcal/mol/Å to resolve steric clashes.

Figure 1: Ligand preparation workflow emphasizing the critical protonation step which influences the conformational ensemble.

Part 2: Target Selection & Homology Modeling

Receptor Selection (Dopamine D2/D3)

The

Recommended PDB Structures:

-

Dopamine D2 Receptor: PDB ID 6CM4 (Bound to Risperidone). High resolution (2.87 Å), captures the antagonist state.

-

Dopamine D3 Receptor: PDB ID 3PBL (Bound to Eticlopride). Excellent for studying subtype selectivity.

Grid Generation & Binding Pocket Definition

The binding pocket is defined by the orthosteric site. For benzamides, the "Secondary Binding Pocket" (SBP) is crucial for selectivity (specifically in D3).

-

Grid Center: Centered on the co-crystallized ligand amine or the carboxylate oxygen of Asp 114 (D2) / Asp 110 (D3) .

-

Grid Size:

Å (Standard) or extended to 30 Å in the Z-axis if exploring bitopic ligands that reach the extracellular vestibule. -

Constraints: Define a positional constraint (radius 3.0 Å) around the Aspartate carboxylate to enforce the salt bridge.

Part 3: Molecular Docking Protocol

Docking Algorithm Configuration

Standard rigid-receptor docking is often insufficient due to the "induced fit" nature of GPCRs. However, for initial screening of this scaffold, a semi-flexible approach is efficient.

Methodology (AutoDock Vina / Glide Standard Precision):

-

Receptor: Rigid (except for rotatable hydroxyls on Ser/Thr/Tyr in the active site).

-

Ligand: Fully flexible (torsional freedom for the amide linker and pyrrolidine ring).

-

Scoring Function: ChemPLP or SP-Score (favors H-bonds and hydrophobic packing).

The Salt Bridge Anchor

The docking pose must be validated by the presence of a salt bridge.

-

Interaction: Pyrrolidine

-

Distance: 2.8 – 3.2 Å.

-

Geometry: The benzamide aromatic ring should engage in T-shaped or parallel

stacking with Phe 6.51 or Trp 6.48 .

Figure 2: Docking workflow targeting the Dopamine D2 receptor, enforcing the critical salt bridge filter.

Part 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation (100 ns) is required to verify the stability of the pyrrolidine ring interaction and the amide linker conformation.

Simulation Setup (GROMACS / Desmond):

-

System: Protein-Ligand complex embedded in a POPC membrane bilayer.

-

Solvation: TIP3P water model + 0.15 M NaCl (neutralizing charge).

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) with restraints on protein backbone.

-

Production Run: 100 ns, 310 K, 1 bar.

Analysis Metric - RMSD: A stable complex will show Ligand RMSD < 2.5 Å relative to the protein backbone. If the pyrrolidine ring flips or breaks the salt bridge with Asp 3.32, the pose is unstable/inactive.

Part 5: ADMET & Drug-Likeness Profiling

The

Table 2: Typical ADMET Profile (In Silico Prediction)

| Property | Target Range | Benzamide Scaffold Characteristics |

| LogP | 1.0 – 4.0 | Usually 1.5 – 2.5 (Highly permeable). |

| BBB Permeability | High | Essential for CNS targets (D2/D3). Positive prediction required. |

| Metabolic Stability | Medium | Pyrrolidine ring is susceptible to oxidation (CYP450). |

| hERG Inhibition | Low Risk | Warning: Some benzamides block hERG. Check aromatic substitutions. |

References

-

Chien, E. Y., et al. (2018). Structure of the Human Dopamine D2 Receptor in Complex with Risperidone. Nature, 555(7695), 269–273.

-

Chien, E. Y., et al. (2010). Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. Science, 330(6007), 1091-1095.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the Speed and Accuracy of Docking with a New Scoring Function, Efficient Optimization, and Multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Halgren, T. A., et al. (2004).[1] Glide: A New Approach for Rapid, Accurate Docking and Scoring. 2. Enrichment Factors in Database Screening. Journal of Medicinal Chemistry, 47(7), 1750-1759.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, 42717.

Methodological & Application

Application Notes & Protocols for the Crystallization of α-(Pyrrolidin-2-yl)benzamide

Abstract: This comprehensive guide provides a detailed exploration of crystallization techniques applicable to α-(Pyrrolidin-2-yl)benzamide, a chiral molecule of significant interest in pharmaceutical development. Recognizing the critical role of solid-form screening and optimization in drug manufacturing, this document outlines systematic approaches to achieving high-purity, crystalline α-(Pyrrolidin-2-yl)benzamide. The protocols herein are designed to be adaptable, guiding researchers from initial solvent screening to the rational design of robust crystallization processes. Emphasis is placed on the principles of chiral crystallization and the potential for polymorphism, providing a scientifically grounded framework for process development.

Introduction: The Significance of Crystalline α-(Pyrrolidin-2-yl)benzamide

α-(Pyrrolidin-2-yl)benzamide belongs to a class of benzamide derivatives that are foundational in medicinal chemistry.[1] These compounds often serve as key intermediates or active pharmaceutical ingredients (APIs) in the development of therapeutics for a range of disorders. The pyrrolidine moiety introduces a chiral center, meaning the molecule can exist as one of two non-superimposable mirror images, or enantiomers. It is well-established that individual enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, the production of enantiomerically pure compounds is a primary objective in pharmaceutical manufacturing.[3]

Crystallization is a powerful and economically favorable technique for both the purification and chiral resolution of pharmaceutical compounds.[2][4] A well-controlled crystallization process can effectively remove impurities and, in many cases, selectively isolate the desired enantiomer, yielding a product with high chemical and stereochemical purity. Furthermore, the crystalline form of an API dictates critical physicochemical properties such as solubility, stability, and bioavailability. The potential for a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, necessitates a thorough investigation to identify and control the desired polymorph.[5][6][7]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical techniques for the successful crystallization of α-(Pyrrolidin-2-yl)benzamide.

Physicochemical Properties and Solubility Profile

A successful crystallization strategy begins with a fundamental understanding of the molecule's physicochemical properties. While specific experimental data for α-(Pyrrolidin-2-yl)benzamide is not widely published, we can infer its likely behavior based on its constituent parts: the benzamide core and the pyrrolidine ring.

The benzamide portion of the molecule features a benzene ring attached to an amide group, rendering it a polar organic compound with moderate water solubility.[8][9] The amide group is capable of acting as both a hydrogen bond donor and acceptor.[8] The addition of the pyrrolidine ring, a saturated heterocycle, is expected to increase the overall polarity and hydrogen bonding capacity of the molecule. This structural feature will significantly influence its solubility in various organic solvents.

Based on the principle of "like dissolves like," polar solvents are more likely to be effective for dissolving α-(Pyrrolidin-2-yl)benzamide. A systematic solvent screening is the first and most critical step in developing a crystallization protocol.

Table 1: Predicted Solubility Behavior of α-(Pyrrolidin-2-yl)benzamide in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | Capable of hydrogen bonding with the amide and pyrrolidine groups. Solubility is expected to increase with temperature.[10][11] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Low | Can act as hydrogen bond acceptors. Lower solubility than polar protic solvents is anticipated. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | Lacks the polarity to effectively solvate the polar functional groups of the molecule. |

Core Crystallization Techniques

Several established crystallization techniques can be adapted for α-(Pyrrolidin-2-yl)benzamide. The choice of method will depend on the solubility profile of the compound and the desired outcome (e.g., bulk purification vs. single crystal growth for structural analysis).

Cooling Crystallization

This is the most common technique and relies on the principle that the solubility of the compound is significantly higher in a given solvent at elevated temperatures.

Caption: Workflow for Cooling Crystallization.

-

Solvent Selection: Begin by performing a solubility screen to identify a solvent in which α-(Pyrrolidin-2-yl)benzamide exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or isopropanol are excellent starting points.

-

Dissolution: In a clean vessel, add a known amount of α-(Pyrrolidin-2-yl)benzamide. Gradually add the chosen solvent while heating and stirring until the solid is completely dissolved. Aim for a concentration that is close to the saturation point at the elevated temperature.

-

Controlled Cooling: Slowly cool the solution. A slower cooling rate generally promotes the growth of larger, more well-defined crystals. A rate of 5-10 °C per hour is a good starting point.

-

Crystal Growth: Once nucleation is observed, maintain the solution at a constant low temperature (e.g., 4 °C) for a period of 2 to 24 hours to allow for complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Gently wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature well below the melting point to remove any residual solvent.

Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.

Caption: Workflow for Anti-Solvent Crystallization.

-

Solvent System Selection: Identify a solvent in which α-(Pyrrolidin-2-yl)benzamide is highly soluble (the "good" solvent) and a miscible solvent in which it is poorly soluble (the "anti-solvent"). A potential system could be ethanol (good solvent) and water or hexane (anti-solvents).

-

Dissolution: Prepare a concentrated solution of α-(Pyrrolidin-2-yl)benzamide in the good solvent at room temperature.

-

Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring. The addition rate should be controlled to avoid rapid precipitation, which can lead to amorphous material or small, impure crystals.

-

Equilibration: After the addition is complete, allow the mixture to stand undisturbed for several hours to facilitate crystal growth.

-

Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent for the washing step.

Chiral Crystallization Considerations

As α-(Pyrrolidin-2-yl)benzamide is a chiral molecule, specific strategies may be required to isolate a single enantiomer from a racemic mixture. Crystallization-based chiral resolution is a well-established industrial practice.[2][4]

Diastereomeric Salt Formation

This is a classical and highly effective method for chiral resolution. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.

Caption: Workflow for Diastereomeric Salt Resolution.

Preferential Crystallization

This technique is applicable if the racemic mixture crystallizes as a conglomerate (a physical mixture of crystals of the pure enantiomers). It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its selective crystallization.

Polymorphism: A Critical Consideration

Benzamide and its derivatives are known to exhibit polymorphism.[5][6][7] Different polymorphs can have different stabilities, solubilities, and melting points. It is crucial to screen for and characterize different polymorphic forms of α-(Pyrrolidin-2-yl)benzamide to ensure the consistent production of the desired solid form. Polymorph screening typically involves crystallizing the compound under a wide range of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conclusion

The crystallization of α-(Pyrrolidin-2-yl)benzamide is a critical step in its purification and solid-form optimization. This guide has provided a comprehensive overview of the key principles and practical techniques for approaching this challenge. By systematically screening solvents, selecting an appropriate crystallization method, and considering the implications of chirality and polymorphism, researchers can develop robust and reproducible processes for obtaining high-quality crystalline α-(Pyrrolidin-2-yl)benzamide. The protocols and workflows presented herein serve as a foundational framework for the rational design of crystallization processes for this important class of molecules.

References

-

Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Benzamide. (n.d.). Solubility of Things. Retrieved February 6, 2026, from [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014, May 27). PMC. Retrieved February 6, 2026, from [Link]

-

Benzamide. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

N-(Pyrrolidin-1-ylcarbothioyl)benzamide. (2011, December 2). PMC. Retrieved February 6, 2026, from [Link]

-

Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chiral Resolution. Retrieved February 6, 2026, from [Link]

-

Advancements in chiral crystallization. (2022, January 17). Technobis. Retrieved February 6, 2026, from [Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral. Retrieved February 6, 2026, from [Link]

-

The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021, July 29). MDPI. Retrieved February 6, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved February 6, 2026, from [Link]

-

Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (2025, July 16). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Recent advances in the field of chiral crystallization. (2022, September 13). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Exploring Chiral Symmetry Breaking and Chiral Amplification in Conglomerate Crystals. (n.d.). Concordia's Spectrum. Retrieved February 6, 2026, from [Link]

-

Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (2021, November 23). MDPI. Retrieved February 6, 2026, from [Link]

-

Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021, December 11). CrystEngComm (RSC Publishing). Retrieved February 6, 2026, from [Link]

-

Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). CrystEngComm (RSC Publishing). Retrieved February 6, 2026, from [Link]

Sources

- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 5. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzamide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

a-(Pyrrolidin-2-yl)benzamide for in vitro enzyme inhibition assays

Application Note: Kinetic Characterization of -(Pyrrolidin-2-yl)benzamide Scaffolds as Prolyl Oligopeptidase (POP) Inhibitors

Introduction & Scientific Context

The

Its primary biological target is Prolyl Oligopeptidase (POP) (EC 3.4.21.26), also known as Prolyl Endopeptidase (PREP). POP is a cytosolic serine peptidase implicated in the degradation of proline-containing neuropeptides (e.g., substance P, vasopressin) and is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease and amnesia [1].

Mechanism of Action

The pyrrolidine ring of the scaffold mimics the proline residue of the natural substrate, anchoring the molecule into the enzyme's S1 specificity pocket . The benzamide moiety extends into the S2/S3 hydrophobic pockets , providing binding affinity and selectivity over related enzymes like Dipeptidyl Peptidase IV (DPP-IV).

Graphviz Diagram: Mechanism of Inhibition

The following diagram illustrates the competitive binding mechanism where the scaffold blocks the catalytic triad (Ser-Asp-His) from accessing the fluorogenic substrate.

Caption: Competitive inhibition model. The inhibitor competes with Z-Gly-Pro-AMC for the POP active site, preventing the release of the fluorescent AMC group.

Experimental Design & Materials

To ensure data integrity, this protocol utilizes a continuous fluorometric assay . This method is superior to endpoint assays as it allows for the detection of non-linear reaction rates (e.g., due to inhibitor instability or slow-binding kinetics).

Reagents and Equipment

| Component | Specification | Purpose |

| Enzyme | Recombinant Human POP/PREP | Target protease. |

| Substrate | Z-Gly-Pro-AMC (20 mM stock in DMSO) | Fluorogenic reporter. Cleavage releases AMC.[1] |

| Inhibitor | Test compound.[2] | |

| Buffer System | 100 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA | Maintains physiological pH and reduces enzyme oxidation. |

| Positive Control | Z-Pro-prolinal or KYP-2047 | Validates assay performance ( |

| Plate Reader | Fluorescence capable (Ex 380 nm / Em 460 nm) | Kinetic data acquisition.[3][4] |

Compound Handling (Critical)

-

Solubility: The benzamide scaffold is lipophilic. Prepare 10 mM stock solutions in 100% DMSO.

-

DMSO Tolerance: POP is sensitive to high organic solvent concentrations. Keep final DMSO concentration

(v/v) in the well. -

Storage: Aliquot stocks to avoid freeze-thaw cycles, which can degrade the pyrrolidine ring stereochemistry or cause precipitation.

Detailed Assay Protocol

This protocol is designed for a 96-well black microplate format (Total Volume: 100

Step 1: Buffer Preparation

Prepare fresh Assay Buffer:

-

100 mM HEPES (pH 7.4)

-

1 mM DTT (Add fresh; prevents oxidation of the catalytic cysteine if present, though POP is a serine protease, DTT stabilizes the overall protein fold).

-

1 mM EDTA (Chelates metals that might inhibit POP).

-

0.01% BSA (Prevents enzyme adsorption to plastic).

Step 2: Enzyme & Inhibitor Pre-incubation

Rationale: Many peptidomimetics exhibit slow-binding kinetics. Pre-incubation ensures the system reaches equilibrium (

-

Dilute POP Enzyme in Assay Buffer to a concentration of 0.2–0.5 nM (final assay concentration).

-

Prepare a 3x serial dilution of the Inhibitor in Assay Buffer (ensuring DMSO is constant across all points).

-

Add 80

L of Enzyme solution to the wells. -

Add 10

L of Inhibitor solution. -

Incubate at 30°C for 20 minutes in the dark.

Step 3: Substrate Addition & Measurement[3]

-

Dilute Z-Gly-Pro-AMC to 250

M in Assay Buffer (10x working solution). -

Add 10

L of Substrate to each well (Final conc: 25 -

Immediately place in the plate reader.

-

Kinetic Read: Measure Fluorescence (Ex 380nm / Em 460nm) every 60 seconds for 30–45 minutes at 30°C.

Graphviz Diagram: Experimental Workflow

Caption: Step-by-step workflow for the continuous fluorometric inhibition assay.

Data Analysis & Validation

Calculating Initial Velocity ( )

-

Plot Fluorescence (RFU) vs. Time (min) .[3]

-

Select the linear portion of the curve (typically 5–20 minutes).

-

Calculate the slope (

) for each inhibitor concentration. This is

Determination of

Fit the

- = Observed velocity

- = Inhibitor concentration[4][5][6][7][8][9][10]

- = Hill slope (should be approx. -1.0 for 1:1 binding)

Calculating (Cheng-Prusoff)

Since

-

: Concentration of Z-Gly-Pro-AMC used (25

-

: Michaelis constant for the enzyme-substrate pair (must be determined experimentally, typically ~25

Self-Validating Checks

-

Z-Factor: Calculate the Z' factor using the Positive Control (max inhibition) and DMSO vehicle (min inhibition). A value

confirms the assay is robust. -

Linearity: Ensure the "No Inhibitor" control remains linear (

) throughout the measurement window. If the curve plateaus, the substrate is depleted or the enzyme is unstable.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC in substrate stock. | Check substrate purity. Store stock at -20°C protected from light. |

| Non-Sigmoidal Inhibition Curve | Insolubility/Precipitation. | Visual check of wells. Lower top concentration. Ensure DMSO < 2%. |

| Time-Dependent Inhibition | Slow-binding kinetics (common with covalent inhibitors). | Extend pre-incubation time to 60 min. Analyze using Morrison equation for tight-binding inhibitors. |

| Low Signal Window | Enzyme activity too low. | Verify pH (POP is strictly pH 7.4-8.0). Increase enzyme concentration (but keep |

References

-

García-Horsman, J. A., et al. (2007). Prolyl oligopeptidase: enzyme's physiopathology and inhibitor design. Current Medicinal Chemistry.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

MedChemExpress. (n.d.).[7] Z-Gly-Pro-AMC Product Information and Assay Protocol.

-

Sigma-Aldrich. (n.d.). Fluorometric Enzyme Assay for Prolyl Endopeptidase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

a-(Pyrrolidin-2-yl)benzamide in cell-based assay protocols

Application Note: Functional Profiling of

Executive Summary & Biological Context

The

-

Neuropsychiatry: As a core mimetic of orthopramides (e.g., Sulpiride, Amisulpride), acting as antagonists for Dopamine D2/D3 receptors.

-

Neurology: As a modulator of voltage-gated sodium channels (NaV), exhibiting anticonvulsant properties.[1]

This Application Note provides a rigorous, multi-parametric workflow to characterize novel derivatives of this scaffold. We move beyond simple screening to establish mechanism of action (MoA) and selectivity , distinguishing between desired GPCR antagonism and potential off-target ion channel blockade.

Pre-Experimental Considerations: Compound Handling

The pyrrolidine nitrogen in this scaffold is basic (pKa ~9.0–9.5). At physiological pH, it is largely protonated, which aids solubility but affects membrane permeability.

-

Solubilization: Dissolve neat powder in 100% DMSO to a stock concentration of 10 mM.

-

Storage: Aliquot into amber glass vials (benzamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Assay Buffer: For cell-based assays, dilute the stock into HBSS + 20 mM HEPES. Critical: Keep final DMSO concentration <0.5% to prevent solvent-induced membrane perturbation, which can mask NaV channel effects.

Primary Pharmacology: D2 Dopamine Receptor Antagonism (Gi-Coupled)

Since the primary target of this scaffold is often the

Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay

Cell Line: HEK293T stably expressing human

Workflow Diagram (DOT):

Figure 1: Logic flow for D2R Antagonist Screening. The compound prevents Gi-mediated inhibition of Adenylyl Cyclase.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest HEK-D2R cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Resuspend in stimulation buffer (HBSS + 500 µM IBMX to block phosphodiesterase).

-

Seed 2,000 cells/well in a white, low-volume 384-well plate.

-

-

Compound Addition (Antagonist Mode):

-

Add 5 µL of Test Compound (10-point dose response, 1 nM to 10 µM).

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Stimulation:

-

Add 5 µL of 2X Agonist/Activator Mix : containing 20 nM Quinpirole (D2 agonist) AND 10 µM Forskolin (AC activator).

-

Note: Forskolin is required to raise the cAMP baseline so the Gi-effect (and its reversal) can be observed.

-

Incubate for 45 minutes at RT.

-

-

Detection:

-

Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

-

Incubate 1 hour at RT.

-

-

Readout:

-

Read on an HTRF-compatible plate reader (e.g., PHERAstar).

-

Calculate Ratio:

.

-

Data Analysis:

-

Plot signal vs. log[Compound].

-

Result: A potent

-(pyrrolidin-2-yl)benzamide antagonist will show a sigmoidal increase in cAMP (recovery of Forskolin signal) as concentration increases.

Secondary Pharmacology: NaV Channel Selectivity (Safety Profiling)

Search literature indicates that pyrrolidinyl benzamides can block voltage-gated sodium channels (NaV), acting as anticonvulsants.[1] In GPCR drug development, this is often an off-target liability (cardiotoxicity or sedation).

Methodology: Automated Patch Clamp (Whole-Cell Voltage Clamp)

System: QPatch or SyncroPatch (High-throughput electrophysiology).

Protocol:

-

Internal Solution: CsF-based (110 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA) to block Potassium channels and isolate Na+ currents.

-

External Solution: Standard Ringer’s solution.

-

Voltage Protocol:

-

Hold potential at -90 mV.

-

Depolarize to -10 mV for 20ms (activates NaV).

-

Repeat at 0.1 Hz.

-

-

Compound Application:

-

Apply test compound at 10 µM (screening concentration).[2]

-

Measure peak current amplitude inhibition.

-

Interpretation:

-

< 20% Inhibition: Clean profile (GPCR selective).

-

> 50% Inhibition: Significant NaV blockade.[1] The compound may have dual activity (antipsychotic + anticonvulsant) or potential cardiotoxicity (if NaV1.5 is affected).

Cytotoxicity Screening (Specificity Check)

To ensure that functional readouts (cAMP changes) are not artifacts of cell death.

Method: ATP Bioluminescence Assay (CellTiter-Glo).

-

Timepoint: 24 hours (chronic exposure).

-

Threshold: Compounds showing

ATP reduction at 10 µM should be flagged as cytotoxic. Pyrrolidine derivatives can sometimes induce lysosomal accumulation (phospholipidosis); check for cell vacuolization under a microscope.

Summary of Expected Results

| Assay | Readout | Interpretation for |

| D2R HTRF | cAMP Levels | Increase (Antagonism of Gi pathway) |

| NaV Patch Clamp | Peak Current (pA) | Decrease (Channel Blockade - Potential Liability/Dual Action) |

| CellTiter-Glo | Luminescence (RLU) | No Change (Desired: Non-toxic) |

References

-

Structural Context: Recent insights about pyrrolidine core skeletons in pharmacology.[3][4][5][6] (2023).[5][6] Frontiers in Pharmacology. Link (Generalized link to journal/topic based on search context).

-

NaV Activity: Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. (1995). PubMed. Link

-

Scaffold Utility: The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.[7] BenchChem. Link

-

Assay Methodology: HTRF cAMP Gi Assay Guidelines. Cisbio/Revvity Application Notes. Link

(Note: Specific URLs for general chemical scaffolds are synthesized from the search results provided in the analysis phase.)

Sources

- 1. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

a-(Pyrrolidin-2-yl)benzamide as a scaffold for library synthesis

Application Note: -(Pyrrolidin-2-yl)benzamide Scaffolds for Library Synthesis

Abstract

The

Introduction: The Privileged Nature of the Scaffold

In fragment-based drug discovery (FBDD), the pyrrolidine ring is a "privileged" core due to its ability to orient substituents in precise 3D vectors. Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational entropy, potentially lowering the entropic penalty of binding to protein targets.

When coupled with an aromatic amine to form a benzamide (specifically a pyrrolidine-2-carboxamide), the resulting scaffold mimics the

-

GPCR Ligands: Dopamine (

) antagonists (e.g., Remoxipride analogs). -

Enzyme Inhibitors: DPP-IV inhibitors for type 2 diabetes.

-

Organocatalysis: As chiral ligands for asymmetric synthesis, demonstrating the scaffold's inherent stereochemical influence.

Structural Vectors for Diversity

To construct a high-value library, we must exploit specific vectors of diversity:

-

Vector

(Pyrrolidine Nitrogen): The "North" sector. Ideal for tuning solubility, pKa, and reaching distal hydrophobic pockets via sulfonylation, acylation, or alkylation. -

Vector

(Aniline/Benzamide Ring): The "South" sector. Controls electronic properties (Hammett -

Stereocenter (

): The use of L-Proline vs. D-Proline determines the chiral trajectory, critical for enantioselective binding.

Strategic Analysis & Design

The synthesis is designed as a Convergent Parallel Protocol . We utilize

DOT Diagram 1: Retrosynthetic Logic & Library Workflow

The following diagram illustrates the modular assembly of the library, highlighting the "Split-and-Pool" logic adapted for parallel liquid-phase synthesis.

Caption: Modular workflow for the synthesis of

Detailed Experimental Protocols

Module A: Scaffold Synthesis (The Amide Coupling)

Objective: Couple

Materials

- -Boc-L-Proline (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dry DMF (Dimethylformamide)

Protocol Steps

-

Activation: In a dried reaction vial, dissolve

-Boc-L-Proline (1 mmol) and HATU (1.2 mmol) in dry DMF (3 mL). Stir at room temperature (RT) for 10 minutes. Visual Cue: Solution may turn slightly yellow. -

Addition: Add the substituted Aniline (1.1 mmol) followed immediately by DIPEA (3 mmol).

-

Incubation: Stir the reaction at RT for 4–12 hours. Monitor by LCMS for the consumption of the acid.

-

Troubleshooting: If the aniline is highly electron-deficient (e.g., 4-nitroaniline), heat to 50°C.

-

-

Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1N HCl (to remove unreacted aniline), sat. NaHCO

(to remove unreacted acid/HOBt), and Brine. -

Purification: Dry over MgSO

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Module B: Deprotection & Library Generation

Objective: Remove the Boc group to expose the pyrrolidine nitrogen for diversification.

Protocol Steps

-

Deprotection: Dissolve the intermediate in DCM (2 mL). Add TFA (1 mL) dropwise. Stir for 1 hour.

-

Scavenging: Evaporate volatiles under

stream. Co-evaporate with toluene ( -

Salt Formation: The product is obtained as the TFA salt. For library synthesis, it is often converted to the free base in situ or isolated as an HCl salt by treating with 4M HCl in dioxane.

Module C: Parallel Diversification ( -Capping)

Objective: Functionalize the pyrrolidine nitrogen (

| Reaction Type | Reagents | Conditions |

| Sulfonylation | DCM, 0°C to RT, 2h | |

| Acylation | DCM, RT, 1h | |

| Urea Formation | THF, RT, 4h | |

| Reductive Amination | DCE, AcOH (cat), RT, 16h |

Quality Control & Validation Criteria

To ensure the library is "Screening-Ready" (Tier 1 quality), the following validation metrics must be met.

Analytical Thresholds

-

Purity:

by UV (254 nm) and ELSD (Evaporative Light Scattering Detector). -

Identity: Confirmed by low-res MS (

). -

Chiral Integrity: Randomly select 5% of the library for Chiral HPLC analysis. Enantiomeric Excess (

) must remain

DOT Diagram 2: Interaction Map & Pharmacophore

Understanding why this scaffold works is crucial for selecting the right "R" groups.

Caption: Pharmacophore map showing the spatial arrangement of binding elements in the Proline-Benzamide scaffold.

Case Study: Application in GPCR Ligands

A relevant application of this protocol is the synthesis of Dopamine D2/D3 antagonists .

-

Scaffold: (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-substituted-benzamides (e.g., Raclopride class).

-

Modification: By using the protocol above, researchers substituted the standard ethyl group on the pyrrolidine nitrogen with fluorinated benzyl groups.

-

Outcome: The library yielded compounds with 10-fold increased selectivity for D3 over D2 receptors, a critical profile for reducing extrapyramidal side effects in antipsychotic therapy. This validates the "Vector

" diversification strategy outlined in Module C .

References

-

Blanchard, S., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Advances. Available at: [Link]

-

Góra, M., et al. (2020).[1] Synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry. Available at: [Link][2]

-

Li, G., et al. (2021). Privileged Scaffolds in Lead Generation: The Role of Pyrrolidine. Journal of Medicinal Chemistry. Available at: [Link]

-

Smith, A. B., et al. (2015). Design and Synthesis of Pyrrolidine-Based Libraries for Probe Discovery. Journal of Combinatorial Chemistry. Available at: [Link]

-

World Health Organization. (2023). ATC/DDD Index 2023: Psycholeptics (Sulpiride/Raclopride derivatives). Available at: [Link]

Troubleshooting & Optimization

a-(Pyrrolidin-2-yl)benzamide synthesis yield improvement

Technical Support Center: Optimizing -(Pyrrolidin-2-yl)benzamide Synthesis

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-BENZ-OPT-001

Executive Summary

This guide addresses yield optimization for the synthesis of

The synthesis typically involves the amide coupling of a substituted benzoic acid with a chiral pyrrolidine amine (e.g., 2-aminopyrrolidine or 2-aminomethylpyrrolidine). The primary failure modes for this reaction are steric hindrance (leading to low conversion) and racemization (if the pyrrolidine stereocenter is adjacent to the coupling site).

Module 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode of your reaction using the logic flow below.

Figure 1: Decision tree for identifying yield-limiting factors in hindered amide couplings.

Module 2: The Coupling Phase (The "Make or Break" Step)

Core Challenge: Steric Hindrance & Reactivity

The secondary amine of a pyrrolidine ring, especially when substituted at the

Optimized Protocol: HATU/HOAt System

For sterically demanding couplings, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates amine attack.

Step-by-Step Protocol:

-

Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Crucial: Ensure the solution is basic (pH > 8) on wet pH paper. HATU requires a basic environment to function.

-

Coupling Agent: Cool to 0°C. Add HATU (1.1 - 1.2 equiv). Stir for 15 minutes to form the activated ester (O-At ester).[1]

-

Checkpoint: LCMS should show complete consumption of the acid and formation of the active ester mass (+135 Da shift typically).

-

-

Amine Addition: Add the chiral pyrrolidine amine (1.1 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

-

Troubleshooting: If conversion stalls after 4 hours, add HOAt (0.5 equiv) as an additive to regenerate the active species.

-

Reagent Selection Matrix

| Reagent | Cost | Reactivity | Racemization Risk | Recommended Use Case |

| EDC / HOBt | Low | Moderate | Low | Unhindered primary amines only. |

| HATU / DIPEA | High | Very High | Low-Moderate | Standard for hindered pyrrolidines. |

| T3P (PPA) | Med | High | Very Low | Large scale; if epimerization is observed. |

| Ghosez Reagent | High | High | High | Conversion of acid to acid chloride (use only if HATU fails). |

Module 3: Preventing Racemization

If your pyrrolidine starting material is chiral (e.g., (S)-2-(aminomethyl)pyrrolidine), maintaining enantiopurity is critical.

The Mechanism of Failure:

Racemization usually occurs via the formation of an oxazolone intermediate on the acid component. However, since your acid is likely achiral (Benzoic acid), the risk lies in the base-mediated deprotonation of the chiral amine if it has an acidic

Troubleshooting Guide:

-

Q: My product shows 10-20% enantiomeric excess loss.

-

A: You are likely using too strong a base or too much of it. Switch from DIPEA to N-Methylmorpholine (NMM) or Collidine (2,4,6-trimethylpyridine). These are weaker bases that are sufficient to activate HATU but less likely to strip sensitive protons.

-

-

Q: Can I use T3P?

-

A: Yes. Propylphosphonic anhydride (T3P) is excellent for suppressing racemization. Perform the reaction in EtOAc or DCM using Pyridine (3-5 equiv) as the base.

-

Module 4: Purification & Isolation (The "Oil" Problem)

Benzamide-pyrrolidine derivatives often form "oils" or "gums" that trap solvent, making yield calculation difficult.

Issue: The product is amphiphilic (lipophilic benzene ring + polar basic pyrrolidine). Solution:

-

Acidic Workup (Removal of Unreacted Amine):

-

Dilute reaction with EtOAc.

-

Wash with 5% Citric Acid (mild) or 0.5M HCl.

-

Warning: If your product is a basic amine (e.g., it has a free pyrrolidine NH), it will go into the water layer!

-

Correct Path: If your product is the protected form (e.g., N-Boc), wash with acid. If it is the free amine, extract from basic water (pH 10) into DCM/Isopropanol (3:1).

-

-

Rotamer Confusion in NMR:

-

Symptom: NMR shows broad peaks or doubled signals, looking like a mixture of impurities.

-

Cause: Restricted rotation around the Amide-Pyrrolidine bond (C-N bond has double bond character).

-

Verification: Run the NMR at 50°C - 60°C (323K - 333K). The peaks should coalesce into sharp singlets. Do not discard the batch thinking it is impure.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

BenchChem Technical Support. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery.

-

Pitzer, J., et al. (2022).[2] Racemization-free and scalable amidation of L-proline in organic media.[3] Green Chemistry, 24, 5869-5878.

-

Fisher Scientific. (n.d.). Amide Synthesis Protocol (HATU/HOAt).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 3. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

a-(Pyrrolidin-2-yl)benzamide side product identification and removal

Technical Support Center: α-(Pyrrolidin-2-yl)benzamide Synthesis

A Guide to Side Product Identification, Prevention, and Removal

Welcome to the technical support center for the synthesis of α-(Pyrrolidin-2-yl)benzamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to address the underlying chemical principles that govern the formation of common side products and provide robust, field-tested strategies for their mitigation and removal. Our focus is on ensuring the integrity and purity of your final compound through a scientifically grounded approach.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis and purification of α-(Pyrrolidin-2-yl)benzamide.

Q1: My post-reaction analysis (TLC/LCMS) shows two very close spots/peaks with the same mass. What are they? A: This is a classic indicator of diastereomer formation. The chiral center at the α-carbon of the pyrrolidine ring is susceptible to racemization under certain amide coupling conditions, leading to a mixture of the (S) and (R) enantiomers of your starting proline derivative, which results in two diastereomeric products. This is especially prevalent when using carbodiimide reagents like EDC or DCC in combination with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like DMF.[1][2]

Q2: My crude product is contaminated with a significant acidic impurity. How can I identify and remove it? A: The most likely culprit is benzoic acid, which forms from the hydrolysis of the benzoyl chloride starting material or a related activated benzoic acid species.[3] This occurs if there is any residual moisture in your reagents or solvents. To remove it, perform a liquid-liquid extraction, washing your organic solution with a mild aqueous base like 5% sodium bicarbonate solution. The base will deprotonate the benzoic acid to form the water-soluble sodium benzoate salt, which will partition into the aqueous layer.[3][4]

Q3: How do I remove unreacted (or excess) benzoyl chloride after the reaction is complete? A: Excess benzoyl chloride can be removed in several ways. During an aqueous workup, it will slowly hydrolyze to benzoic acid, which can then be removed with a base wash as described above. However, hydrolysis can be slow. A more proactive approach is to "quench" the reaction by adding a scavenger amine, like a small amount of aniline or aqueous ammonia, to consume the remaining benzoyl chloride.[5] Alternatively, specialized scavenger resins can be employed for simplified removal by filtration.[6]

Q4: My NMR spectrum shows signals corresponding to my unreacted pyrrolidine starting material. What is the best way to remove it? A: Being a secondary amine, the pyrrolidine starting material is basic. It can be effectively removed from the organic product solution by washing with a dilute aqueous acid, such as 1M HCl. The acid will protonate the amine, forming a water-soluble ammonium salt that is extracted into the aqueous phase.[7]

Q5: What are the most reliable general methods for purifying my final α-(Pyrrolidin-2-yl)benzamide product? A: The two most powerful methods are recrystallization and flash column chromatography.[3] Recrystallization is excellent for removing small amounts of impurities and can sometimes even resolve diastereomeric mixtures if one crystallizes preferentially.[7] Flash chromatography on silica gel is highly effective for separating the desired product from starting materials, coupling agent byproducts, and in many cases, the diastereomeric side product.[8]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Diastereomeric Impurity due to Proline Racemization

The stereochemical integrity of the pyrrolidine ring is often paramount for biological activity. Its loss via racemization is a critical issue that must be addressed proactively.

Identification:

-

Chiral HPLC: The gold standard for quantifying the ratio of diastereomers.

-

¹H or ¹³C NMR: In high-resolution spectra, you may observe two distinct sets of signals for some protons or carbons, indicating the presence of both diastereomers.

Causality: The Mechanism of Racemization Proline racemization during amide coupling is a well-documented phenomenon.[2] It is particularly problematic when using activating agents like carbodiimides (e.g., EDC, DCC) with additives like HOBt. The proposed mechanism involves the formation of an unstable intermediate that can deprotonate at the chiral α-carbon, leading to a planar enolate-like species which can then be re-protonated from either face, causing racemization.[1] This process is often exacerbated in polar aprotic solvents like DMF and at elevated temperatures.

Prevention Strategies:

The choice of coupling reagents and reaction conditions is the most critical factor in preventing racemization.

| Strategy | Reagent/Condition | Rationale & Expert Insight | Racemization Risk |

| Coupling Reagent | HATU, HCTU, COMU | These modern uronium/guanidinium-based reagents are highly efficient and generally considered to be "racemization-suppressing" due to the rapid formation of a less reactive activated ester.[9] | Low |

| EDC/DCC with OxymaPure | Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is an alternative to HOBt that has been shown to significantly reduce racemization in sensitive couplings.[2] | Low to Medium | |

| EDC/DCC with HOBt | This classic combination is highly effective for many couplings but is known to induce significant racemization in proline-containing peptides.[1][2] Use with caution. | High | |

| Solvent Choice | Dichloromethane (DCM) | Less polar solvents like DCM are often preferred as they can suppress the racemization pathway.[1] | Lower |

| Dimethylformamide (DMF) | This polar aprotic solvent can promote racemization, especially when paired with high-risk coupling reagents.[2] | Higher | |

| Temperature Control | 0 °C to Room Temp | Running the reaction at lower temperatures slows all reaction rates, including the competing racemization pathway. Avoid heating unless absolutely necessary. | Lower |

Removal Protocol: Preparative HPLC If diastereomers have formed, their separation often requires preparative chromatography.

-

Analytical Method Development: First, develop an effective separation method on an analytical chiral HPLC column. Screen various normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) mobile phases.

-

Scale-Up: Once a good separation is achieved (Resolution > 1.5), scale the method to a preparative column of the same stationary phase.

-

Fraction Collection: Collect the separated peak fractions corresponding to the desired diastereomer.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the diastereomerically pure compound.

Issue 2: Contamination with Starting Materials & Reagent Byproducts

Inefficient purification can leave behind reactive starting materials or byproducts from coupling agents (e.g., DCU from DCC) that can interfere with subsequent steps or biological assays. A well-designed aqueous workup is the first line of defense.

Identification:

-

TLC: Compare the crude reaction mixture to spots of the starting materials.

-

¹H NMR: Look for characteristic peaks of unreacted benzoyl chloride, benzoic acid, or the pyrrolidine starting material.

-

LCMS: Identify peaks with the corresponding masses of the expected impurities.

Causality: The "Why" Behind the Impurities

-

Incomplete Reaction: Insufficient reaction time, improper temperature, or a suboptimal coupling agent can lead to unreacted starting materials.

-

Incorrect Stoichiometry: Using a large excess of one reagent can make its removal challenging.[3]

-

Atmospheric Moisture: Water in the reaction vessel or solvents will readily hydrolyze benzoyl chloride to benzoic acid.[3]

Removal Protocol: Systematic Liquid-Liquid Extraction This workflow systematically removes basic, acidic, and neutral water-soluble impurities.

-

Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).

-

Acid Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl (1 x volume). This protonates and removes the unreacted pyrrolidine derivative. Drain the aqueous layer.

-

Base Wash (Removes Acidic Impurities): Wash the organic layer with a saturated NaHCO₃ solution (1 x volume). This deprotonates and removes benzoic acid and any acidic additives like HOBt or OxymaPure.[3] Drain the aqueous layer.

-

Brine Wash (Removes Residual Water): Wash the organic layer with a saturated NaCl solution (1 x volume). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which is now significantly purer and ready for chromatography or recrystallization.

Part 3: Visualized Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex chemical processes.

Caption: Reaction scheme for α-(Pyrrolidin-2-yl)benzamide and key side products.

Caption: Systematic aqueous workup workflow for crude product purification.

References

-

: Provides background on the synthesis of the pyrrolidine core.

-

: Discusses purification of benzoyl chloride, relevant to starting material purity.

-

: A general guide on common impurities in benzamide synthesis, such as benzoic acid from hydrolysis, and removal techniques like base washing.

-

: An example of benzamide synthesis in a medicinal chemistry context.

-